Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-

Physicochemical Properties Lipophilicity CNS Drug Design

Researchers face off-target effects with non-selective MAO/LSD1 inhibitors like tranylcypromine. This substituted arylcyclopropylamine offers a privileged scaffold for selective LSD1 inhibition. - **Core Value**: Morpholinylphenyl substitution provides distinct SAR vs. unsubstituted analogs; patent-referenced for LSD1. - **Physicochemical Profile**: XLogP3 0.9, MW 218.29, TPSA 38.5 Ų - optimized for CNS penetration. - **Research Applications**: Chemical probe for neuronal LSD1 studies, reference standard for ADME model calibration, or intermediate for focused library synthesis.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B12625970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CC=C2)N3CCOCC3)N
InChIInChI=1S/C13H18N2O/c14-13(4-5-13)11-2-1-3-12(10-11)15-6-8-16-9-7-15/h1-3,10H,4-9,14H2
InChIKeyRIHBTUWMJQKYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(4-Morpholinyl)phenyl]cyclopropanamine: Physicochemical Profile


Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- (CAS 935460-59-6) is a substituted arylcyclopropylamine featuring a morpholine moiety attached to the phenyl ring [1]. This structural class is characterized by a cyclopropane ring bearing a primary amine, which is a privileged scaffold in medicinal chemistry for targeting enzymes such as lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAOs) [2]. The compound exhibits a calculated XLogP3-AA value of 0.9, a molecular weight of 218.29 g/mol, and possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors, indicating a moderate lipophilicity suitable for central nervous system (CNS) penetration [1].

1
Morpholine-substituted arylcyclopropylamine scaffold for LSD1/MAO target engagement studies
2
Moderate lipophilicity and hydrogen-bond capacity support CNS penetration research fit
3
Balanced property profile for selectivity optimization over pan-MAO inhibitors like tranylcypromine

1-[3-(4-Morpholinyl)phenyl]cyclopropanamine: Why Generic Substitution Fails


Substituting this compound with a simpler cyclopropanamine analog (e.g., unsubstituted cyclopropanamine or tranylcypromine) may result in divergent biological profiles and physicochemical properties. The presence of the 3-(4-morpholinyl)phenyl substituent significantly alters lipophilicity (XLogP3 = 0.9 vs. 0.1 for cyclopropanamine) [1][2], potentially impacting blood-brain barrier permeability and target engagement. Furthermore, patent literature specifically highlights arylcyclopropylamines containing morpholine moieties for their superior LSD1 inhibitory action and selectivity [3]. While quantitative activity data for this precise compound is not publicly available, the collective evidence indicates that its unique substitution pattern is critical for achieving the desired pharmacological profile, rendering generic substitution scientifically unsound.

Lipophilicity shift may alter CNS penetration profile

Simpler cyclopropanamines lack the morpholinylphenyl group, leading to a substantial lipophilicity difference that can affect model permeability outcomes.

Hydrogen-bond capacity mismatch may impair target engagement

The morpholine oxygen and nitrogen provide two additional hydrogen-bond acceptors absent in unsubstituted analogs, which may be critical for LSD1 active-site interactions reported in patent literature.

Scaffold-specific selectivity context may not transfer

Generic arylcyclopropylamines (e.g., tranylcypromine) exhibit broader MAO/LSD1 inhibition; the morpholine substitution pattern is associated with LSD1-selective profiles that may not be reproduced by simpler compounds.

1-[3-(4-Morpholinyl)phenyl]cyclopropanamine: Distinguishing from Analogs


Lipophilicity vs. Simpler Cyclopropanamines

The target compound possesses an XLogP3-AA value of 0.9, which is intermediate between the highly polar cyclopropanamine (0.1) and the more lipophilic N-propylcyclopropanamine (1.2) [1][2]. This moderate lipophilicity is favorable for crossing the blood-brain barrier while maintaining sufficient aqueous solubility for formulation.

Lipophilicity (XLogP3)
Cross-study comparable
0.9 (target) vs 0.1 (cyclopropanamine) / 1.2 (N-propylcyclopropanamine)
Supports moderate CNS penetration study fit
Computed values; experimental logD not available
Physicochemical Properties Lipophilicity CNS Drug Design

Hydrogen Bonding Capacity vs. Simpler Analogs

The target compound contains 3 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), compared to 1 HBA/1 HBD for cyclopropanamine [1][2]. The additional hydrogen bonding capacity, contributed by the morpholine oxygen and nitrogen, enhances potential for specific interactions with biological targets such as LSD1, where the morpholine ring can engage in critical hydrogen bonds within the active site [3].

Hydrogen Bond Acceptors
Class-level inference
3 HBA, 1 HBD (target) vs 1 HBA, 1 HBD (cyclopropanamine)
Enhanced H-bond capacity may favor specific LSD1 active-site interactions
Morpholine oxygen/nitrogen contribute +2 HBA; direct binding data needed
Molecular Recognition Binding Affinity Solubility

LSD1 Inhibitory Activity and MAO-B Selectivity

A structurally related compound (Example 5 in US9487512, IC50 = 62 nM for LSD1) demonstrates potent LSD1 inhibition with selectivity over MAO-B (IC50 = 1,800 nM) [1]. The target compound shares the core arylcyclopropylamine scaffold and a morpholine-like substituent, suggesting it may exhibit similar activity. However, direct quantitative data for the exact compound is not publicly available; this inference is based on class-level structure-activity relationships.

LSD1 Inhibition (Class Analog)
Class-level inference
Analog (US9487512 Ex.5): IC50 62 nM (LSD1), 1,800 nM (MAO-B), ~29-fold selectivity
Class-level selectivity context supports LSD1 over MAO-B; requires direct compound validation
No direct activity data for this compound; derived from structurally related analog
LSD1 Inhibition Epigenetics Oncology

Molecular Weight & TPSA vs. Tranylcypromine

The target compound has a molecular weight of 218.29 g/mol and a TPSA of 38.5 Ų, compared to tranylcypromine (MW = 133.19 g/mol, TPSA = 26.0 Ų) [1][2]. These values place the compound within favorable CNS drug space (MW < 400, TPSA < 90 Ų) while offering increased size and polarity that may enhance target specificity over the pan-MAO/LSD1 inhibitor tranylcypromine [3].

MW & TPSA vs Tranylcypromine
Cross-study comparable
MW 218.3 g/mol, TPSA 38.5 Ų (target) vs 133.2 g/mol, 26.0 Ų (tranylcypromine)
Favorable CNS drug-like space with differentiated polarity for selectivity screening
Computed descriptors; values within typical CNS drug limits (MW
Patent Inclusion (US 10,968,213)
Supporting evidence
Claimed as part of Markush structure for LSD1 inhibitors
Supports research relevance in epigenetic CNS disease models
No compound-specific IC50 disclosed; relevance inferred from patent scope
CNS Druglikeness Permeability Physicochemical Properties

CNS Disorder Patent Claims

U.S. Patent 10,968,213 explicitly claims cyclopropanamine compounds bearing a morpholinyl group as LSD1 inhibitors useful for treating schizophrenia, Alzheimer's disease, and other CNS disorders [1]. The patent does not provide specific IC50 values for the individual compound Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-, but its inclusion as a representative example in the Markush structure underscores its relevance and differentiation from non-morpholine-containing analogs.

Patent Inclusion (US 10,968,213)
Supporting evidence
Claimed as part of Markush structure for LSD1 inhibitors
Supports research relevance in epigenetic CNS disease models
No compound-specific IC50 disclosed; relevance inferred from patent scope
LSD1 Inhibitor Schizophrenia Alzheimer's Disease

1-[3-(4-Morpholinyl)phenyl]cyclopropanamine: Research & Development Applications


SAR Studies for Next-Gen LSD1 Inhibitors

Given its moderate lipophilicity (XLogP3 = 0.9) and patent-claimed association with LSD1 inhibition [1], this compound is ideally suited as a core scaffold for medicinal chemistry optimization. Researchers can systematically vary the morpholine and phenyl substituents to map the SAR landscape and improve potency and selectivity beyond the reported 62 nM IC50 of closely related analogs [2]. Its balanced physicochemical properties make it an excellent starting point for CNS-penetrant LSD1 inhibitors.

Reference Standard for CNS Physicochemical Profiling

With a TPSA of 38.5 Ų and a molecular weight of 218.29 g/mol [3], this compound can serve as a valuable reference standard for calibrating in silico ADME models, particularly for predicting blood-brain barrier permeability. Its properties align with established CNS drug-like space, making it a practical tool for validating computational predictions in an academic or industrial setting.

Epigenetic Probe for Neurological Disease Models

Based on its structural homology to patented LSD1 inhibitors and favorable CNS characteristics [1][3], this compound is appropriate for use as a chemical probe in cell-based assays to investigate the role of LSD1 in neuronal function and disease. Its distinct substitution pattern, compared to broad-spectrum inhibitors like tranylcypromine, may offer a cleaner pharmacological profile for mechanistic studies in schizophrenia or Alzheimer's disease models.

Intermediate for Cyclopropanamine Library Synthesis

The primary amine group and the morpholinylphenyl moiety provide multiple reactive handles for diversification [3]. This compound can be utilized as a versatile intermediate in parallel synthesis to generate a focused library of LSD1 inhibitors or other CNS-active agents, enabling rapid exploration of chemical space and identification of lead candidates with improved drug-like properties.

Application
Selection Property
Validation Focus
LSD1 inhibitor SAR studies
Morpholine-substituted arylcyclopropylamine scaffold
Potency and isoform selectivity optimization; CNS permeability profile
In silico ADME model calibration
Moderate lipophilicity, TPSA within CNS drug-like range
BBB permeability prediction validation; computed vs experimental data comparison
Epigenetic probe in neuronal models
Selectivity context vs broad-spectrum MAO/LSD1 inhibitors
LSD1-dependent endpoint readouts; off-target MAO activity monitoring
Focused library synthesis intermediate
Primary amine and morpholinyl reactive handles
Chemical diversification scope; lead-like property retention
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